molecular formula C11H11ClO3 B13023110 Ethyl 6-chloro-2,3-dihydro-1-benzofuran-2-carboxylate

Ethyl 6-chloro-2,3-dihydro-1-benzofuran-2-carboxylate

Cat. No.: B13023110
M. Wt: 226.65 g/mol
InChI Key: YOOHYKIVSSPFQR-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2,3-dihydro-1-benzofuran-2-carboxylate is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This particular compound features a chloro substituent at the 6-position and an ethyl ester group at the 2-carboxylate position, which can influence its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 2,3-dihydro-1-benzofuran.

    Esterification: The carboxylate group is introduced via esterification. This can be done by reacting the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).

Industrial Production Methods

In an industrial setting, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaS⁻).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted benzofurans.

Scientific Research Applications

Chemistry

Ethyl 6-chloro-2,3-dihydro-1-benzofuran-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for creating various heterocyclic compounds.

Biology

In biological research, this compound can be used to study the effects of benzofuran derivatives on biological systems. It may serve as a lead compound in the development of new drugs.

Medicine

Pharmaceutical research often explores benzofuran derivatives for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the agrochemical industry, benzofuran derivatives are investigated for their potential as pesticides or herbicides due to their biological activity.

Mechanism of Action

The mechanism by which ethyl 6-chloro-2,3-dihydro-1-benzofuran-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The chloro substituent can enhance its binding affinity to certain biological targets, while the ester group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate: Similar structure but with additional formyl and methyl groups.

    Ethyl 2-(6-chloro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)acetate: Contains an oxazin ring instead of a benzofuran ring.

Uniqueness

Ethyl 6-chloro-2,3-dihydro-1-benzofuran-2-carboxylate is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the chloro group at the 6-position and the ethyl ester at the 2-carboxylate position makes it distinct from other benzofuran derivatives, potentially offering unique interactions with biological targets.

Properties

IUPAC Name

ethyl 6-chloro-2,3-dihydro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-4,6,10H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOHYKIVSSPFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(O1)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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